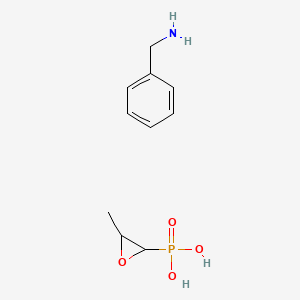![molecular formula C13H20ClNO B12312206 [2-(Piperidin-4-ylmethyl)phenyl]methanol hydrochloride](/img/structure/B12312206.png)
[2-(Piperidin-4-ylmethyl)phenyl]methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Piperidin-4-ylmethyl)phenyl]methanol hydrochloride: is a chemical compound with the molecular formula C12H18ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in the pharmaceutical industry, particularly in the development of drugs and as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Piperidin-4-ylmethyl)phenyl]methanol hydrochloride typically involves the reaction of piperidine derivatives with benzyl alcohol derivatives under specific conditions. One common method includes the reduction of the corresponding ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent conversion to the final product. The process often requires careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [2-(Piperidin-4-ylmethyl)phenyl]methanol hydrochloride can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like NaBH4 or LiAlH4.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic conditions.
Reduction: NaBH4, LiAlH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Halides, amines, and other nucleophiles in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2-(Piperidin-4-ylmethyl)phenyl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a semi-flexible linker in the development of PROTACs, which are used for targeted protein degradation .
Biology: In biological research, this compound is used to study the interactions between proteins and small molecules. It helps in understanding the mechanisms of protein degradation and the role of specific proteins in various biological processes .
Medicine: In the pharmaceutical industry, this compound is used in the development of drugs targeting specific proteins. It is particularly useful in the design of drugs for diseases where protein degradation plays a crucial role .
Industry: In industrial applications, this compound is used in the production of various chemical intermediates and as a reagent in organic synthesis. Its role as a linker in PROTAC development also makes it valuable in the production of targeted therapeutics .
Wirkmechanismus
The mechanism of action of [2-(Piperidin-4-ylmethyl)phenyl]methanol hydrochloride involves its use as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound’s semi-flexible nature allows it to effectively bridge the target protein and the E3 ligase, facilitating the formation of a ternary complex and promoting protein degradation .
Vergleich Mit ähnlichen Verbindungen
- (4-(Piperidin-4-yl)phenyl)methanol hydrochloride
- (3-(Piperidin-4-yl)phenyl)methanol hydrochloride
- (4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
Comparison: Compared to other similar compounds, [2-(Piperidin-4-ylmethyl)phenyl]methanol hydrochloride offers a unique balance of flexibility and rigidity, making it particularly effective as a linker in PROTAC development. Its specific structure allows for optimal 3D orientation and ternary complex formation, which is crucial for efficient protein degradation .
Eigenschaften
Molekularformel |
C13H20ClNO |
|---|---|
Molekulargewicht |
241.76 g/mol |
IUPAC-Name |
[2-(piperidin-4-ylmethyl)phenyl]methanol;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c15-10-13-4-2-1-3-12(13)9-11-5-7-14-8-6-11;/h1-4,11,14-15H,5-10H2;1H |
InChI-Schlüssel |
ULLKUXKQWSXQCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CC2=CC=CC=C2CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene](/img/structure/B12312126.png)

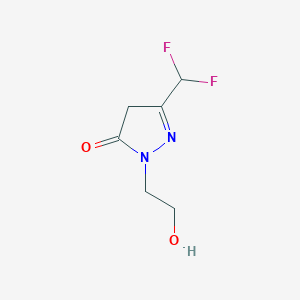
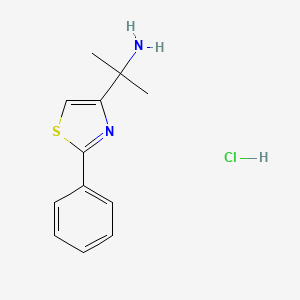
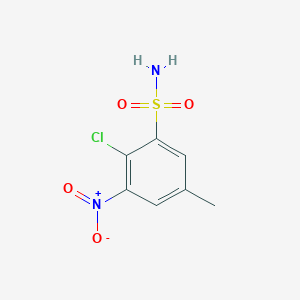
![2-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B12312160.png)
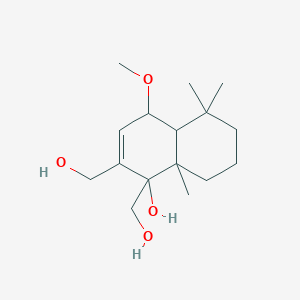

![rac-(3aR,6aS)-6a-ethoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B12312167.png)
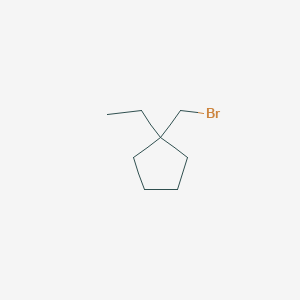
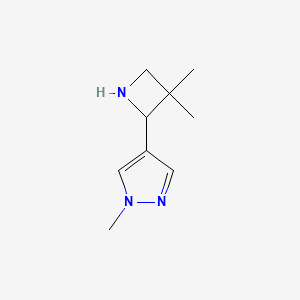

![rac-tert-butyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate, cis](/img/structure/B12312183.png)
